3-Triisopropylsilyloxy-4-chloroaniline
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Overview
Description
3-Triisopropylsilyloxy-4-chloroaniline is a chemical compound with the molecular formula C15H26ClNOSi and a molecular weight of 299.91 g/mol . It is a specialty product used primarily in proteomics research . The compound is known for its unique structure, which includes a triisopropylsilyloxy group and a chloroaniline moiety, making it valuable in various scientific applications.
Preparation Methods
The synthesis of 3-Triisopropylsilyloxy-4-chloroaniline involves several steps. One common method includes the reaction of 4-chloroaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Triisopropylsilyloxy-4-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Triisopropylsilyloxy-4-chloroaniline is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Triisopropylsilyloxy-4-chloroaniline involves its interaction with specific molecular targets. The triisopropylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The chloroaniline moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-Triisopropylsilyloxy-4-chloroaniline can be compared with other similar compounds, such as:
4-Chloroaniline: Lacks the triisopropylsilyloxy group, making it less stable and reactive.
3-Triisopropylsilyloxyaniline:
4-Chloro-3-trimethylsilyloxyaniline: Has a trimethylsilyloxy group instead of triisopropylsilyloxy, leading to different chemical properties.
The unique combination of the triisopropylsilyloxy and chloroaniline groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-tri(propan-2-yl)silyloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNOSi/c1-10(2)19(11(3)4,12(5)6)18-15-9-13(17)7-8-14(15)16/h7-12H,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIGOCVGQWIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676178 |
Source
|
Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-62-4 |
Source
|
Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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